molecular formula C9H8Br2O2 B1630638 Methyl 3,5-dibromo-4-methylbenzoate CAS No. 74896-66-5

Methyl 3,5-dibromo-4-methylbenzoate

Cat. No.: B1630638
CAS No.: 74896-66-5
M. Wt: 307.97 g/mol
InChI Key: SRLAXDDPVYZYNI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-methylbenzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dibromo-4-methylbenzoate can be synthesized through the bromination of methyl 4-methylbenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dibromo-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Methyl 3,5-dibromo-4-methylbenzyl alcohol.

    Oxidation: Methyl 3,5-dibromo-4-carboxybenzoate.

Scientific Research Applications

Methyl 3,5-dibromo-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atoms and ester group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    Methyl 3,5-dibromo-4-methylbenzoate: C9H8Br2O2

    Methyl 3,5-dibromo-4-chlorobenzoate: C9H7Br2ClO2

    Methyl 3,5-dibromo-4-nitrobenzoate: C9H6Br2NO4

Comparison: this compound is unique due to the presence of both bromine atoms and a methyl group, which influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities due to the specific substituents on the benzene ring .

Properties

IUPAC Name

methyl 3,5-dibromo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLAXDDPVYZYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347630
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74896-66-5
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74896-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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